![molecular formula C19H14ClN3O B2836666 6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-29-8](/img/structure/B2836666.png)
6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
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Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a fused ring structure that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of easily prepared pyrazoles with various primary alkylamines . The key steps involved in the synthesis of the new 5,6-fused ring system are the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system, which includes a pyrazole ring and a pyrimidine ring . The specific substituents on the rings, such as the 3-chlorophenyl and 4-methoxyphenyl groups in the compound you mentioned, can greatly influence the compound’s properties and biological activity.Mechanism of Action
While the specific mechanism of action for “6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” is not known, similar compounds have been studied for their potential as inhibitors of various biological targets . For example, some pyrazolo[1,5-a]pyrimidines have been investigated as potential inhibitors of the fusion protein of the Respiratory Syncytial Virus (RSV) .
Future Directions
properties
IUPAC Name |
6-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-24-17-7-5-13(6-8-17)18-11-22-23-12-15(10-21-19(18)23)14-3-2-4-16(20)9-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFILEMANYRSBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679099 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
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